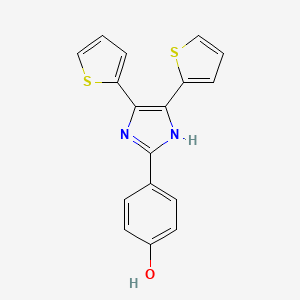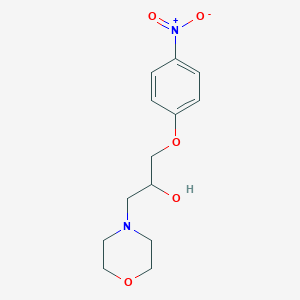
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide, also known as DMXBA, is a chemical compound that has been studied for its potential use in treating a variety of medical conditions. This compound is of interest to researchers due to its unique properties and potential applications. In
Mecanismo De Acción
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide acts as a selective agonist for the M1 and M4 muscarinic acetylcholine receptors. By binding to these receptors, N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide can modulate various physiological processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity. This modulation can lead to improvements in cognitive function, motor function, and reward processing.
Biochemical and Physiological Effects:
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects, including improvements in cognitive function, motor function, and reward processing. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide in lab experiments is its high affinity for the M1 and M4 muscarinic acetylcholine receptors, which allows for selective modulation of these receptors. However, one limitation is the potential for off-target effects, as N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide may also bind to other receptors at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide. One direction is to further explore its potential use in treating Parkinson's disease, schizophrenia, and addiction. Another direction is to investigate its potential use in other medical conditions, such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide can be synthesized using various methods, including the reaction of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinecarboxylic acid with 3-methylbutanoyl chloride. The resulting compound can be purified using column chromatography and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-3-methylbutanamide has been studied for its potential use in treating a variety of medical conditions, including Parkinson's disease, schizophrenia, and addiction. It has been shown to have a high affinity for the M1 and M4 muscarinic acetylcholine receptors, which are involved in various physiological processes, including cognition, movement, and reward.
Propiedades
IUPAC Name |
N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-9(2)5-13(20)18-14-16-8-10-11(17-14)6-15(3,4)7-12(10)19/h8-9H,5-7H2,1-4H3,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWFSQDMFLCMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![rel-(1S,2S)-2-{4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5150479.png)

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)
![4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5150495.png)
![N,N'-[1,1-cyclohexanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(diethylamino)acetamide]](/img/structure/B5150503.png)


![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)